molecular formula C9H11BrFNO B1520995 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol CAS No. 1152522-37-6

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol

Cat. No. B1520995
M. Wt: 248.09 g/mol
InChI Key: NFRVFGLGQNTTLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol” consists of a bromo-fluoro phenyl group attached to a methylamino ethan-1-ol group. The InChI code for this compound is 1S/C9H11BrFNO/c10-8-5-7(1-2-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 .


Physical And Chemical Properties Analysis

The compound “2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol” is a powder at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research into fluorinated molecules, such as "2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol," focuses on their synthesis, chemical properties, and potential applications in various fields. For instance, studies on monofluorinated small molecules highlight the significance of planar configurations and hydrogen bonding in determining the chemical behavior of fluorinated compounds. Such insights are crucial for designing molecules with desired properties for pharmaceuticals, agrochemicals, and materials science (Burns & Hagaman, 1993).

Materials Science and Engineering

In materials science, the unique properties of fluorinated compounds, including their thermal stability and resistance to solvents and acids, make them suitable for use in advanced materials. For example, the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes reveal their potential as anticancer drugs, demonstrating the versatility of fluorinated compounds in developing new materials with biological applications (Basu Baul et al., 2009).

Biological Studies

Fluorinated compounds are also studied for their biological applications, such as in the design of fluorescent sensors for detecting metal ions or for intracellular imaging. The development of fluorescent sensors based on fluorinated compounds for the detection of aluminum ions showcases the intersection of chemistry and biology, where the unique properties of fluorinated compounds are harnessed for biological imaging and diagnostic purposes (Yadav & Singh, 2018).

properties

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c10-8-1-2-9(11)7(5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRVFGLGQNTTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CNCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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